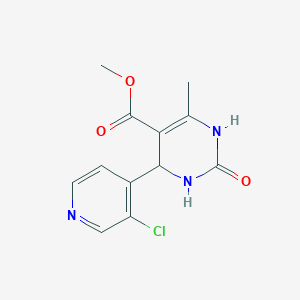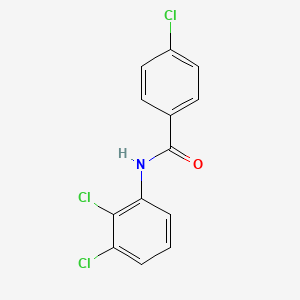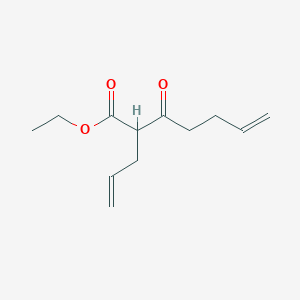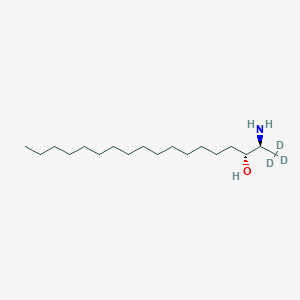
d3-Deoxysphinganine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-deoxysphinganine-d3, also known as 1-deoxysphinganine-d3 (m18:0), is a deuterated sphingolipid. It is a modified form of 1-deoxysphinganine, where three hydrogen atoms are replaced by deuterium. This compound is an atypical sphingoid base that lacks a 1-hydroxyl group . It is used in various scientific research applications, particularly in the study of sphingolipid metabolism and its role in diseases such as diabetes and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-deoxysphinganine-d3 is synthesized through the condensation of palmitoyl-CoA with alanine or glycine in the presence of the enzyme serine palmitoyltransferase . The reaction conditions typically involve a controlled environment to ensure the proper incorporation of deuterium atoms. The synthesis process can be summarized as follows:
Condensation Reaction: Palmitoyl-CoA reacts with alanine or glycine in the presence of serine palmitoyltransferase.
Deuterium Incorporation: The reaction is carried out under conditions that facilitate the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 1-deoxysphinganine-d3 involves large-scale synthesis using the same basic principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control .
Análisis De Reacciones Químicas
Types of Reactions
1-deoxysphinganine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated sphingoid bases.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated sphingoid bases.
Substitution: Produces various substituted sphingoid bases depending on the reagents used.
Aplicaciones Científicas De Investigación
1-deoxysphinganine-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in mass spectrometry for sphingolipid analysis.
Biology: Studied for its role in sphingolipid metabolism and its effects on cellular functions.
Medicine: Investigated as a biomarker for type 2 diabetes and its cytotoxic effects on insulin-producing cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
1-deoxysphinganine-d3 exerts its effects through several mechanisms:
Cytotoxicity: It acts as a cytotoxic lipid, particularly affecting insulin-producing cells.
Biomarker: It serves as a biomarker for type 2 diabetes, indicating elevated levels of deoxysphingolipids in the plasma.
Molecular Targets: It targets cellular pathways involved in sphingolipid metabolism, leading to disruptions in cellular functions.
Comparación Con Compuestos Similares
1-deoxysphinganine-d3 is unique compared to other sphingoid bases due to its deuterium incorporation and lack of a 1-hydroxyl group. Similar compounds include:
1-deoxysphinganine: The non-deuterated form, which also lacks a 1-hydroxyl group.
1-deoxysphingosine: Another atypical sphingoid base with similar properties but different biological effects.
N-C16-deoxysphinganine: A longer-chain variant with distinct metabolic and cytotoxic properties.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of 1-deoxysphinganine-d3 in research and industry .
Propiedades
Fórmula molecular |
C18H39NO |
|---|---|
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-1,1,1-trideuteriooctadecan-3-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1/i2D3 |
Clave InChI |
YRYJJIXWWQLGGV-DRPYBFESSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H]([C@@H](CCCCCCCCCCCCCCC)O)N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



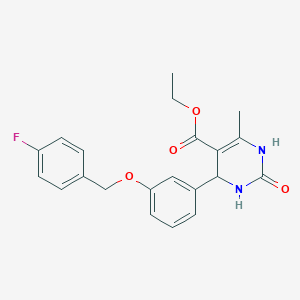

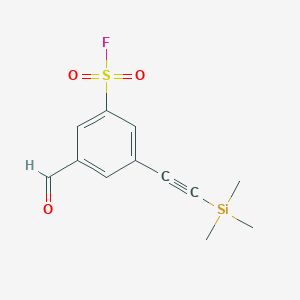
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
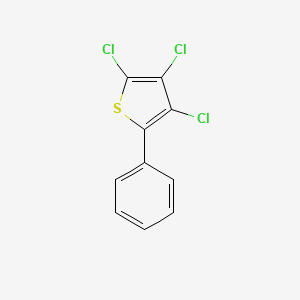
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


